molecular formula C15H26OSi B14599210 Ethyl(4-methylphenoxy)di(propan-2-yl)silane CAS No. 59280-38-5

Ethyl(4-methylphenoxy)di(propan-2-yl)silane

Cat. No.: B14599210
CAS No.: 59280-38-5
M. Wt: 250.45 g/mol
InChI Key: WMGOEAGMHGFBOM-UHFFFAOYSA-N
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Description

Ethyl(4-methylphenoxy)di(propan-2-yl)silane is an organosilicon compound characterized by the presence of ethyl, 4-methylphenoxy, and di(propan-2-yl) groups attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(4-methylphenoxy)di(propan-2-yl)silane typically involves the reaction of 4-methylphenol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenoxide ion displaces the chloride ion from the silicon atom. The reaction is usually carried out in an inert solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl(4-methylphenoxy)di(propan-2-yl)silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl(4-methylphenoxy)di(propan-2-yl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl(4-methylphenoxy)di(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its silicon atom can form stable bonds with other elements, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Phenyltrimethoxysilane
  • Methyltriethoxysilane
  • Vinyltriethoxysilane

Comparison

Ethyl(4-methylphenoxy)di(propan-2-yl)silane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical properties compared to other organosilicon compounds. For example, Phenyltrimethoxysilane and Methyltriethoxysilane lack the phenoxy group, resulting in different reactivity and applications. Vinyltriethoxysilane, on the other hand, contains a vinyl group, which makes it more suitable for polymerization reactions .

Properties

CAS No.

59280-38-5

Molecular Formula

C15H26OSi

Molecular Weight

250.45 g/mol

IUPAC Name

ethyl-(4-methylphenoxy)-di(propan-2-yl)silane

InChI

InChI=1S/C15H26OSi/c1-7-17(12(2)3,13(4)5)16-15-10-8-14(6)9-11-15/h8-13H,7H2,1-6H3

InChI Key

WMGOEAGMHGFBOM-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)C

Origin of Product

United States

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